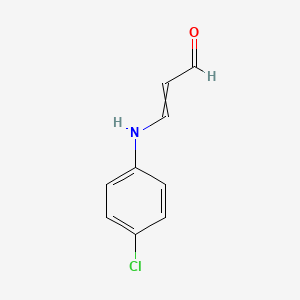

3-(4-Chloroanilino)prop-2-enal

Description

Contextualization within α,β-Unsaturated Carbonyl Systems and Anilino Derivatives

From a structural standpoint, 3-(4-Chloroanilino)prop-2-enal belongs to two important classes of organic compounds: α,β-unsaturated carbonyls and anilino derivatives. The core of the molecule is an α,β-unsaturated aldehyde, or enal, which features a carbon-carbon double bond conjugated with a carbonyl group. nih.gov This conjugation results in a delocalized π-electron system that activates the molecule, creating two primary electrophilic sites: the carbonyl carbon and the β-carbon. nih.gov Nucleophiles can attack either of these sites, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon), a reactivity pattern known as vinylogous reactivity. nih.gov

Significance as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

Enaminones, including this compound, are highly valued as versatile building blocks in organic synthesis due to their multiple reactive sites. thieme-connect.combohrium.com They serve as precursors for a wide array of complex molecules, particularly nitrogen-containing heterocycles, which are prominent scaffolds in pharmacologically active compounds. sigmaaldrich.com The dual electrophilic and nucleophilic nature of the enaminone system allows it to participate in a variety of chemical transformations.

Researchers have extensively used enaminones and related structures as starting materials for constructing diverse heterocyclic systems. bohrium.comeurjchem.com The reactions often involve the cleavage of the C=C double bond or the C-N bond, enabling transformations like transamination and annulation to form aryl and heteroaryl rings. bohrium.com For example, derivatives structurally similar to this compound are employed in the synthesis of quinolines, compounds known for their antimalarial properties. dut.ac.za The reactivity of the enal and anilino functionalities allows for cyclization reactions with various reagents to build five- and six-membered rings. The versatility of enaminone-type compounds is highlighted by their use in the synthesis of a broad range of heterocyclic frameworks.

Examples of Heterocyclic Systems Synthesized from Enaminone Precursors

| Heterocyclic Class | Synthetic Approach |

|---|---|

| Pyridines | Annulation reactions with active methylene (B1212753) compounds. |

| Pyrazoles | Cyclocondensation with hydrazine (B178648) derivatives. bohrium.com |

| 1,2,3-Triazoles | Reactions involving diazo transfer and intramolecular cyclization. thieme-connect.combohrium.com |

| Quinolines | Cyclization of anilino-containing intermediates. dut.ac.za |

| Furans | Sequential addition/cyclization with aldehydes. thieme-connect.com |

| Naphthalenes | Rhodium-catalyzed C-H functionalization and coupling. thieme-connect.com |

Historical Development and Evolution of Research on Related Enaminones and Anilino Compounds

The historical context of this compound is rooted in the independent development of aniline (B41778) chemistry and enaminone synthesis. Aniline was first isolated in 1826 by the destructive distillation of indigo. britannica.com Subsequent work in the 1830s and 1840s by chemists like Friedlieb Runge and Nikolaj Zinin established its structure and methods of synthesis, such as the reduction of nitrobenzene. wikipedia.orgmdpi.com The discovery of mauveine, the first synthetic dye, by William Henry Perkin in 1856, which used impure aniline as a starting material, launched the synthetic chemical industry and established aniline as a foundational chemical. mdpi.com For much of the 19th and early 20th centuries, aniline and its derivatives were central to the production of dyes, and later, pharmaceuticals and polymers. mdpi.comquora.com

Enaminones have also been known for a long time in synthetic chemistry, with early syntheses typically involving the straightforward condensation of β-dicarbonyl compounds with amines or ammonia. acgpubs.org For many years, their chemistry was viewed primarily through the lens of being aza-analogs of enols, which limited the exploration of their full synthetic potential. bohrium.com However, over the past few decades, a renaissance in enaminone research has occurred. bohrium.comacs.org Chemists began to uncover new modes of reactivity and appreciate their power as versatile intermediates. bohrium.com This renewed interest has led to the development of novel catalytic systems and synthetic methods, including reactions performed in environmentally benign solvents like water, for preparing and utilizing enaminones. bohrium.comacgpubs.org The convergence of the rich history of aniline chemistry with the modern understanding of enaminone reactivity has positioned compounds like this compound as significant and powerful tools in contemporary organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55377-28-1 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

3-(4-chloroanilino)prop-2-enal |

InChI |

InChI=1S/C9H8ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h1-7,11H |

InChI Key |

BMJKAKVUJXBVHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC=CC=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Chloroanilino Prop 2 Enal

Direct Synthesis Strategies

Direct synthesis strategies for 3-(4-chloroanilino)prop-2-enal involve the formation of the key carbon-nitrogen and carbon-carbon bonds in a streamlined manner. These approaches are favored for their atom economy and potential for scalability.

Optimized Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, and their optimization for the preparation of this compound is a primary focus of synthetic research. These reactions typically involve the coupling of an aniline (B41778) derivative with a suitable three-carbon aldehyde or its equivalent.

Modified Claisen-Schmidt Condensation Protocols for Aniline-Aldehyde Conjugation

The Claisen-Schmidt condensation, traditionally used for the synthesis of chalcones and related enones, can be adapted for the synthesis of this compound. This modified approach involves the reaction of 4-chloroaniline (B138754) with a propenal synthon under conditions that favor the formation of the enaminone product. Key to the success of this strategy is the careful control of reaction parameters to prevent polymerization of the aldehyde and to drive the equilibrium towards the desired product.

Research in this area has focused on the use of various catalysts and reaction media to enhance the efficiency of the condensation. Lewis acids, for instance, can be employed to activate the aldehyde component, while the use of specific solvent systems can influence the reaction rate and selectivity. The table below summarizes some of the key parameters that are often optimized in such protocols.

Table 1: Optimized Parameters for Modified Claisen-Schmidt Condensation

| Parameter | Investigated Conditions | Rationale |

|---|---|---|

| Catalyst | Lewis acids (e.g., ZnCl₂, TiCl₄), Brønsted acids (e.g., p-TsOH) | Activation of the aldehyde carbonyl group towards nucleophilic attack. |

| Solvent | Aprotic solvents (e.g., toluene, dichloromethane), protic solvents (e.g., ethanol) | To solubilize reactants and influence reaction kinetics. |

| Temperature | 25 °C to reflux | To overcome the activation energy barrier and control reaction rate. |

| Stoichiometry | Equimolar or slight excess of either reactant | To maximize yield and minimize side reactions. |

Aldol-Type Condensations with Specific Aniline and Aldehyde Precursors

A more direct approach involves an Aldol-type condensation between 4-chloroaniline and a suitable prop-2-enal synthon, such as malondialdehyde or its protected forms like 1,1,3,3-tetramethoxypropane. In this reaction, the amine acts as a nucleophile, attacking the carbonyl group of the aldehyde, followed by dehydration to yield the stable enaminone structure. The choice of the aldehyde precursor is critical; while propenal itself can be used, its volatility and tendency to polymerize make less reactive synthons a more practical choice for controlled laboratory synthesis.

The reaction is typically acid-catalyzed, which facilitates both the initial nucleophilic addition and the subsequent elimination of water. The use of a Dean-Stark apparatus can be beneficial for removing water from the reaction mixture and driving the equilibrium towards the product.

Table 2: Key Parameters for Aldol-Type Condensation

| Parameter | Investigated Conditions | Expected Outcome |

|---|---|---|

| Aldehyde Synthon | Malondialdehyde, 1,1,3,3-tetramethoxypropane | In situ generation of the reactive aldehyde species. |

| Catalyst | Strong acids (e.g., HCl, H₂SO₄), solid acid catalysts | Protonation of the carbonyl group and facilitation of dehydration. |

| Solvent | Toluene, benzene | A-zeotropic removal of water to drive the reaction to completion. |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the reaction temperature. |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. The design of an MCR for the synthesis of this compound would provide significant advantages in terms of step-economy and reduced waste generation.

Design and Implementation of Novel MCRs Involving 4-Chloroaniline and Prop-2-enal Synthons

A hypothetical MCR for the synthesis of this compound could involve the reaction of 4-chloroaniline, a source of the propenal backbone (such as a β-ketoester or a related 1,3-dicarbonyl compound), and a third component that facilitates the in-situ formation of the enal functionality. The successful implementation of such a reaction would depend on the careful selection of reactants that are mutually compatible and that react in a predetermined sequence to afford the desired product selectively.

The development of such MCRs is an active area of research, with the potential to significantly streamline the synthesis of enaminones and related structures. The table below outlines a conceptual design for a novel MCR.

Table 3: Conceptual Design of a Novel MCR for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Catalyst |

|---|---|---|---|

| 4-Chloroaniline | Ethyl acetoacetate | Orthoformate ester | Lewis acid or Brønsted acid |

Catalytic Systems in MCRs for this compound Formation

The choice of catalyst is paramount in directing the outcome of a multicomponent reaction. For the formation of this compound via an MCR, a range of catalytic systems could be explored. These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal catalysts, such as those based on copper, palladium, or gold, are known to facilitate a wide range of C-C and C-N bond-forming reactions and could be effective in promoting the desired MCR. Organocatalysts, which are small organic molecules, have emerged as a powerful tool in asymmetric synthesis and could also be employed to control the stereochemistry of the reaction if a chiral center were to be introduced.

Table 4: Potential Catalytic Systems for MCR Synthesis

| Catalyst Type | Examples | Mode of Action |

|---|---|---|

| Metal Catalysts | Cu(I) salts, Pd(II) complexes, Au(III) chlorides | Lewis acid activation of reactants, facilitation of bond formation. |

| Organocatalysts | Proline, thiourea (B124793) derivatives, chiral phosphoric acids | Formation of reactive intermediates (e.g., enamines, iminium ions). |

| Solid-supported Catalysts | Acidic resins, zeolites | Heterogeneous catalysis allowing for easy catalyst recovery and reuse. |

Indirect Synthetic Pathways

Indirect synthetic pathways offer alternative routes to this compound, often by transforming more readily available starting materials.

A common and effective indirect route to this compound involves the reaction of a 3-halogenated prop-2-enal with 4-chloroaniline. 3-chloroprop-2-enal, a common starting material, can be synthesized via the Vilsmeier-Haack reaction of an appropriate precursor.

The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 4-chloroaniline attacks the electron-deficient carbon atom at the 3-position of the halogenated enal, leading to the displacement of the halide ion.

Illustrative Reaction Scheme:

Key Parameters for Halogen-Amine Exchange:

| Parameter | Typical Conditions and Effects |

| Solvent | Aprotic polar solvents such as DMF or DMSO are often used to facilitate the reaction. |

| Temperature | The reaction may require heating to proceed at a reasonable rate. |

| Base | A non-nucleophilic base is often added to neutralize the hydrogen halide byproduct, driving the reaction to completion. |

| Reactant Stoichiometry | The ratio of the reactants can be adjusted to optimize the yield of the desired product. |

Another indirect pathway involves the nucleophilic addition of 4-chloroaniline to a suitable prop-2-enal precursor, followed by an elimination step to form the final product. This is a classic example of an addition-elimination mechanism. chemistrysteps.com

A potential starting material for this approach is propynal (propargaldehyde). The reaction would begin with the nucleophilic addition of 4-chloroaniline to the triple bond of propynal. This initial adduct can then tautomerize to form the more stable enamine structure of this compound.

The mechanism of imine and enamine formation involves the nucleophilic addition of an amine to a carbonyl group, followed by the elimination of water. libretexts.orgunizin.orglibretexts.org While the starting material here is an alkyne, the underlying principle of nucleophilic attack by the amine is similar.

General Steps in Nucleophilic Addition-Elimination:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbon of the prop-2-enal derivative.

Intermediate Formation: A transient intermediate is formed.

Elimination: A leaving group is expelled, leading to the formation of the C=C double bond and the final enamine product.

This method provides a versatile route to a variety of 3-anilino-prop-2-enal derivatives by simply changing the aniline component.

Elucidation of Reaction Mechanisms and Pathways Involving 3 4 Chloroanilino Prop 2 Enal

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The conjugated system of 3-(4-chloroanilino)prop-2-enal presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). This duality leads to two competing reaction pathways: direct addition (1,2-addition) to the aldehyde and conjugate addition (1,4-addition) to the enamine system.

Conjugate addition, also known as Michael addition, is a prevalent reaction pathway for α,β-unsaturated carbonyl compounds. In the case of this compound, a nucleophile attacks the β-carbon of the α,β-unsaturated system. This attack is facilitated by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond and imparts a partial positive charge on the β-carbon.

Soft nucleophiles, such as enamines, organocuprates, and thiols, generally favor conjugate addition. The reaction is often thermodynamically controlled, leading to the more stable 1,4-adduct.

Direct nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon. This pathway is characteristic of "hard" nucleophiles, such as organolithium reagents and Grignard reagents. The significant difference in electronegativity between carbon and oxygen renders the carbonyl carbon highly susceptible to attack by these strong, charge-dense nucleophiles.

The mechanism begins with the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The π-bond of the carbonyl group is broken, and the electrons are localized on the oxygen atom. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields a secondary alcohol. This reaction is generally irreversible and kinetically controlled, meaning the product that forms fastest is the one that is isolated.

The 4-chloroanilino group at the β-position plays a crucial role in modulating the reactivity and selectivity of nucleophilic additions to this compound.

Regioselectivity: The nitrogen atom of the anilino group possesses a lone pair of electrons that can be delocalized into the conjugated system. This electron-donating effect increases the electron density at the β-carbon, making it less electrophilic compared to a simple α,β-unsaturated aldehyde. Consequently, this can influence the balance between 1,2- and 1,4-addition. While hard nucleophiles will still predominantly favor 1,2-addition, the reduced electrophilicity at the β-carbon might necessitate harsher conditions for conjugate addition with softer nucleophiles. The chlorine atom on the phenyl ring is an electron-withdrawing group, which slightly mitigates the electron-donating effect of the amino group through inductive effects.

Stereoselectivity: In cases where the nucleophilic addition creates a new stereocenter, the anilino substituent can influence the stereochemical outcome. The steric bulk of the 4-chloroanilino group can direct the incoming nucleophile to the less hindered face of the molecule. Furthermore, the potential for hydrogen bonding between the N-H proton of the anilino group and the incoming nucleophile or a catalyst can create a more ordered transition state, leading to higher diastereoselectivity or enantioselectivity, particularly in catalyzed reactions.

| Nucleophile Type | Predominant Addition Pathway | Controlling Factor | Product Type |

| Hard (e.g., R-Li, RMgX) | 1,2-Addition (Direct) | Kinetic Control | Secondary Alcohol |

| Soft (e.g., Enolates, R₂CuLi) | 1,4-Addition (Conjugate) | Thermodynamic Control | β-Substituted Aldehyde |

Cycloaddition Reactions

The extended π-system of this compound allows it to participate as a component in various cycloaddition reactions, providing a powerful tool for the synthesis of complex heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): In a [4+2] cycloaddition, this compound can act as the dienophile, reacting with a 1,3-diene. The electron-withdrawing character of the aldehyde group activates the double bond for this type of reaction. The anilino group, being electron-donating, can influence the reactivity and regioselectivity of the cycloaddition. The reaction proceeds through a concerted pericyclic transition state, leading to the formation of a six-membered ring. The endo rule often governs the stereoselectivity of the Diels-Alder reaction, where the substituents of the dienophile prefer to be oriented towards the developing π-system of the diene in the transition state.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): this compound can also serve as the dipolarophile in a [3+2] cycloaddition with a 1,3-dipole, such as a nitrile oxide, azide, or nitrone. This type of reaction is a versatile method for the construction of five-membered heterocyclic rings. The reaction is believed to proceed through a concerted mechanism, and the regioselectivity is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. The electronic nature of the anilino substituent can significantly influence the energy levels of the HOMO and LUMO of the alkene, thereby directing the regiochemical outcome of the cycloaddition.

The stereochemistry of the resulting cycloadducts is a critical aspect of these reactions. In [4+2] cycloadditions, the stereochemistry of the dienophile is retained in the product. Therefore, if the reaction is performed on a specific geometric isomer of this compound, this will be reflected in the relative stereochemistry of the substituents on the newly formed ring.

In both [4+2] and [3+2] cycloadditions, the formation of new stereocenters can lead to diastereomeric products. The diastereoselectivity of these reactions is influenced by a combination of steric and electronic factors. The bulky 4-chloroanilino group can sterically hinder one face of the molecule, leading to a preferential approach of the diene or 1,3-dipole from the less hindered face. Furthermore, as mentioned earlier, non-covalent interactions, such as hydrogen bonding, can play a significant role in organizing the transition state and enhancing the diastereoselectivity of the cycloaddition. The specific reaction conditions, including the choice of solvent and the use of Lewis acid or organocatalysts, can also have a profound impact on the stereochemical outcome.

| Cycloaddition Type | Reactant Partner | Resulting Ring System | Key Influences on Selectivity |

| [4+2] (Diels-Alder) | 1,3-Diene | Six-membered carbocycle/heterocycle | FMO theory, Endo rule, Steric hindrance |

| [3+2] (1,3-Dipolar) | 1,3-Dipole (e.g., Nitrile Oxide, Azide) | Five-membered heterocycle | FMO theory, Steric hindrance, Hydrogen bonding |

Electrophilic and Radical Transformations

The conjugated system of this compound is susceptible to attack by both electrophilic and radical species. The electron density of the double bond is influenced by the nitrogen atom, which can direct the regioselectivity of these reactions.

Electrophilic halogenation represents a key electrophilic transformation for enaminones. For instance, the reaction of enaminones with sources of electrophilic halogens, such as N-halosuccinimides (NXS), can lead to the formation of halogenated derivatives. The mechanism typically involves the attack of the electron-rich β-carbon of the enaminone on the electrophilic halogen, leading to the formation of a resonance-stabilized intermediate. Subsequent loss of a proton yields the halogenated product. The use of electrochemical methods with sodium halides as the halogen source has also been reported for the halogenation of enaminones. researchgate.net

Radical transformations of N-aryl enaminones, though less common, provide pathways to complex cyclic structures. Intramolecular aryl radical cyclization has been studied in enaminone esters. nih.govacs.org While N-phenyl enaminones were found to be unreactive towards radical cyclization, N-benzyl and N-phenethyl analogues readily undergo 5-exo and 6-exo cyclizations, respectively. nih.gov This suggests that the nature of the N-substituent is critical for the success of such radical transformations. The mechanism involves the generation of an aryl radical, which then attacks the enamine double bond in an intramolecular fashion. The resulting cyclized radical is subsequently quenched to afford the final product. These cyclizations can proceed to form five- and six-membered heterocyclic rings. acs.org

Acid- and Base-Catalyzed Processes

The presence of both acidic (N-H) and basic (carbonyl oxygen and amino nitrogen) sites in this compound allows for a variety of acid- and base-catalyzed reactions. These processes often involve the initial protonation or deprotonation of the molecule, which significantly alters its reactivity.

Protonation/Deprotonation Equilibria and Their Impact on Reactivity

The reactivity of this compound is profoundly influenced by the pH of the reaction medium, which dictates the protonation state of the molecule. The primary sites for protonation are the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. The basicity of the nitrogen atom is a key factor in its nucleophilicity and its ability to activate the conjugated system.

The pKa of the conjugate acid of an amine is a measure of its basicity. For anilines, the pKa is significantly affected by substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine atom in 4-chloroaniline (B138754), decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of the corresponding anilinium ion. journaleras.compharmaguideline.comresearchgate.netresearchgate.net Conversely, electron-donating groups increase the basicity. researchgate.netresearchgate.net This substituent effect can be correlated with Hammett σ constants. researchgate.netresearchgate.net

The table below illustrates the effect of substituents on the pKa of the conjugate acid of aniline (B41778).

| Substituent (in para-position) | pKa of Conjugate Acid |

| -OCH3 | 5.34 |

| -CH3 | 5.08 |

| -H | 4.58 |

| -Cl | 3.81 |

| -Br | 3.81 |

| -CN | 1.74 |

| -NO2 | 1.00 |

Data compiled from various sources on the pKa of substituted anilines.

Protonation of the nitrogen atom in this compound would decrease the electron-donating ability of the amino group, thereby deactivating the double bond towards electrophilic attack. Conversely, protonation of the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Deprotonation of the N-H group under basic conditions would generate an enolate-like species with increased nucleophilicity at the α-carbon, facilitating reactions such as alkylation. Base-catalyzed alkylation of amines with alcohols has been shown to be an efficient process. chemistryviews.org

Catalytic Cycles in Organic Transformations

The unique structure of N-aryl enaminones like this compound allows them to serve as versatile intermediates in various catalytic cascade reactions for the synthesis of complex heterocyclic molecules.

One prominent example is the use of enaminones in the synthesis of substituted indoles. A three-component cascade reaction of cyclic ketones, arylamines, and benzoylmethylene malonates, proceeding through an enamine-Brønsted acid cooperative catalysis, utilizes a β-enaminone as a key intermediate. nih.govacs.orgresearchgate.net The catalytic cycle can be initiated by the formation of an enamine from the cyclic ketone and a secondary amine catalyst. This enamine then reacts with the benzoylmethylene malonate in a Michael addition. Subsequent reaction with the arylamine leads to the formation of a new enamine intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to afford the final tetrahydroindole product.

Similarly, N-aryl enaminones are key intermediates in copper-catalyzed cascade reactions to access N-fused polycyclic indoles. nih.gov These reactions involve an arylation/acyl migration sequence, where the enaminone structure directs the formation of multiple C-C and C-N bonds in a single operation.

Enaminones also participate in cascade reactions for the synthesis of other heterocycles, such as 4-aryl-2-aminopyridines. researchgate.net In these reactions, the enaminone can act as a nucleophile or an electrophile depending on the reaction conditions and the nature of the other reactants, highlighting their synthetic versatility.

The table below summarizes some of the catalytic cascade reactions where N-aryl enaminones act as key intermediates.

| Reaction Type | Reactants | Catalyst | Product |

| Tetrahydroindole Synthesis | Cyclic Ketone, Arylamine, Benzoylmethylene Malonate | Brønsted Acid / Enamine | 4,5,6,7-Tetrahydro-1H-indole |

| N-Fused Polycyclic Indole Synthesis | Enaminone, Aryl Halide | Copper Catalyst | N-Fused Polycyclic Indole |

| 2-Aminopyridine Synthesis | 1,1-Enediamine, (E)-ethyl 2-oxo-4-phenylbut-3-enoate | Piperidine | 4-Aryl-2-aminopyridine |

Synthetic Utility and Derivative Chemistry of 3 4 Chloroanilino Prop 2 Enal

As a Building Block for Complex Organic Scaffolds

3-(4-Chloroanilino)prop-2-enal is a versatile organic compound that serves as a valuable precursor in the synthesis of diverse and complex molecular architectures. Its utility stems from the presence of multiple reactive functional groups within its structure: a nucleophilic enamine system, an electrophilic aldehyde group, and a halogenated aromatic ring. This trifunctional arrangement allows it to participate in a wide array of chemical transformations, making it an ideal starting material for constructing various heterocyclic and polycyclic systems. The electron-rich enamine moiety can act as a nucleophile, while the conjugated aldehyde is susceptible to nucleophilic attack. This push-pull electronic nature facilitates numerous cyclization and condensation reactions, establishing this compound as a key building block in synthetic organic chemistry.

The unique structural features of this compound make it an exceptionally useful synthon for the preparation of a wide range of nitrogen-containing heterocycles. The inherent reactivity of its enamine and aldehyde functionalities provides a direct pathway to various ring systems that are prevalent in medicinal chemistry and materials science.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives from this compound is typically achieved through its reaction with hydrazine (B178648) and its derivatives. The reaction proceeds via a condensation-cyclization sequence. Initially, the hydrazine reacts with the aldehyde group to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the nucleophilic attack of the second nitrogen atom of the hydrazine onto the β-carbon of the enamine system, followed by the elimination of the 4-chloroaniline (B138754) moiety, yields the corresponding pyrazole ring. This method allows for the synthesis of various substituted pyrazoles by selecting appropriately substituted hydrazines.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Hydrazine Hydrate | 1H-Pyrazole | Acid or base catalysis |

| This compound | Phenylhydrazine | 1-Phenyl-1H-pyrazole | Acetic acid, reflux |

Pyridines: this compound can also be utilized in the synthesis of pyridine (B92270) scaffolds. One common strategy involves a cyclocondensation reaction with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. The reaction is driven by the initial Knoevenagel condensation of the active methylene compound with the aldehyde group, followed by intramolecular cyclization and subsequent aromatization, often with the elimination of 4-chloroaniline, to furnish the substituted pyridine ring.

The synthesis of quinolines from this compound is a prominent application of this building block. The most direct method involves an intramolecular cyclization under acidic conditions, a reaction analogous to the Skraup synthesis. In the presence of a strong acid and an oxidizing agent, the aldehyde group can cyclize onto the ortho position of the 4-chloroaniline ring. Subsequent dehydration and oxidation lead to the formation of a 6-chloroquinoline (B1265530). This reaction provides a straightforward route to the quinoline (B57606) core, which is a key structural motif in many natural products and pharmaceuticals.

Table 2: Synthesis of 6-Chloroquinoline

| Reactant | Reagents | Product |

| This compound | H₂SO₄, Glycerol, Oxidizing agent | 6-Chloroquinoline |

This intramolecular cyclization highlights the utility of the aniline (B41778) moiety as an integral part of the final heterocyclic structure, demonstrating the efficiency of the precursor in constructing fused ring systems.

Thiazolidinone rings, which are important pharmacophores, can be synthesized using this compound as a starting material, typically through a multi-step sequence. The first step involves the conversion of the aldehyde group into an imine (Schiff base) by reacting it with a primary amine. This intermediate is then subjected to a cyclocondensation reaction with a sulfur-containing reagent, most commonly thioglycolic acid. The thiol group of thioglycolic acid attacks the imine carbon, and subsequent intramolecular condensation between the carboxylic acid and the imine nitrogen atom forms the 4-thiazolidinone (B1220212) ring. The resulting molecule will feature the (4-chloroanilino)ethenyl side chain attached to the thiazolidinone core.

Table 3: General Synthesis of Thiazolidinone Derivatives

| Step | Reactants | Product |

| 1. Imine Formation | This compound, Primary Amine (R-NH₂) | N-Substituted-1-(3-(4-chloroanilino)allylidene)amine |

| 2. Cyclization | Imine intermediate, Thioglycolic acid | 2-(2-(4-chloroanilino)vinyl)-3-substituted-thiazolidin-4-one |

The reactivity of this compound extends to the synthesis of other heterocycles containing nitrogen, sulfur, or oxygen. For example, reaction with amidines or guanidine (B92328) can lead to the formation of pyrimidine (B1678525) derivatives. The reaction proceeds through the initial condensation of the nitrogen-containing reagent with the aldehyde, followed by cyclization involving the enamine system.

Furthermore, sulfur-containing heterocycles such as 1,3-thiazines can be prepared. Treatment with Lawesson's reagent can convert the aldehyde's carbonyl group to a thiocarbonyl, which can then undergo further cyclization reactions. Similarly, reactions with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives, demonstrating the broad applicability of this precursor in heterocyclic synthesis.

While primarily used for heterocyclic synthesis, this compound can also serve as a precursor for the construction of more complex polycyclic aromatic systems. Following the initial synthesis of a quinoline ring as described in section 4.1.1.2, the resulting 6-chloroquinoline can be subjected to further annulation reactions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) at the chloro-position can introduce new carbon-carbon bonds, which can then be used to build additional fused aromatic rings through subsequent intramolecular cyclization strategies, such as acid-catalyzed cyclodehydration or photochemical cyclization. This stepwise approach allows for the systematic construction of elaborate polycyclic aromatic hydrocarbons and their heteroaromatic analogues.

Precursor for Chalcone (B49325) Analogues and Related α,β-Unsaturated Ketones

Chalcones are biogenetically important compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. nih.gov They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an aryl methyl ketone. mdpi.comresearchgate.net While not a traditional chalcone precursor, the enamine functionality of this compound allows it to serve as a synthon for building related α,β-unsaturated systems and heterocyclic analogues.

Enamino aldehydes can react with active methylene compounds, such as ketones, malonates, or cyanoacetates, in condensation reactions. nih.govnih.govorganic-chemistry.org In a hypothetical reaction, this compound could react with an active methylene ketone (e.g., acetophenone). This type of reaction often proceeds via initial Michael addition followed by cyclization and elimination of the amine to yield substituted pyridines or other complex heterocyclic systems rather than open-chain chalcone analogues. For instance, the reaction of related 3-oxo-2-arylhydrazonopropanals with active methylene reagents leads to the formation of substituted nicotinates (pyridine derivatives). nih.gov Such cyclization pathways represent a significant route to complex molecular scaffolds starting from enamine-type precursors.

Table 1: Potential Reactions with Active Methylene Compounds

| Reactant B | Potential Product Class | Reaction Type |

|---|---|---|

| Aryl Methyl Ketone | Substituted Pyridine | Condensation/Cyclization |

| Diethyl Malonate | Substituted Pyridine-carboxylate | Condensation/Cyclization |

Advanced Spectroscopic and Structural Characterization of 3 4 Chloroanilino Prop 2 Enal and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of 3-(4-chloroanilino)prop-2-enal. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, a complete map of the atomic connectivity and spatial relationships can be constructed.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic, vinylic, aldehydic, and amine protons. The 4-chlorophenyl group gives rise to a pair of doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the prop-2-enal chain exhibit distinct chemical shifts and coupling patterns. The aldehydic proton (CHO) is expected to appear as a doublet in the downfield region (δ 9.0-9.6 ppm). The vinylic protons (CH=CH) and the amine proton (NH) form a coupled system, with their signals often appearing in the δ 5.5-8.5 ppm range, with the exact position influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The aldehydic carbonyl carbon is highly deshielded, appearing around δ 190-195 ppm. The vinylic carbons are observed in the δ 100-150 ppm region, while the aromatic carbons of the 4-chloroaniline (B138754) moiety also resonate in this range, with the carbon attached to the chlorine atom showing a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (CHO) | 9.4 - 9.6 (d) | 190.0 - 195.0 |

| C2 | 5.7 - 6.0 (dd) | 105.0 - 110.0 |

| C3 | 7.8 - 8.2 (dd) | 145.0 - 150.0 |

| N-H | 10.0 - 12.0 (d) | - |

| C1' | - | 137.0 - 140.0 |

| C2'/C6' | 7.0 - 7.2 (d) | 118.0 - 122.0 |

| C3'/C5' | 7.2 - 7.4 (d) | 129.0 - 131.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. d = doublet, dd = doublet of doublets.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the N-H proton and the adjacent vinylic proton (H3), between H3 and H2, and between H2 and the aldehydic proton (H1). It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H1 to C1, H2 to C2, H3 to C3, and the aromatic protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key HMBC correlations would include:

The aldehydic proton (H1) to C2 and C3.

The N-H proton to C3 and the aromatic C1' and C2'/C6' carbons.

The aromatic protons (H2'/H6') to C4' and C1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is particularly useful for determining stereochemistry. For this compound, a NOESY experiment could help establish the geometry (E/Z isomerism) around the C2=C3 double bond by observing the spatial proximity between H2 and the N-H proton or between H3 and the aromatic protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are dominated by bands corresponding to its key functional groups. The presence of intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen can influence the position and shape of these bands.

N-H Stretch: A characteristic band for the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.

C=O Stretch: The aldehydic carbonyl group gives a strong, sharp absorption band, typically found around 1650-1680 cm⁻¹, with its position lowered from a typical aldehyde due to conjugation with the C=C bond and the amino group.

C=C Stretch: The spectrum will show absorptions for both the vinylic and aromatic C=C stretching vibrations in the 1550-1640 cm⁻¹ region.

C-N Stretch: The aromatic amine C-N stretching vibration usually appears in the 1280-1350 cm⁻¹ range.

C-Cl Stretch: A strong band corresponding to the C-Cl stretch of the chlorophenyl group is expected in the fingerprint region, typically around 1090-1100 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C=O (Aldehyde) | Stretch | 1650 - 1680 |

| C=C (Vinylic) | Stretch | 1620 - 1640 |

| C=C (Aromatic) | Stretch | 1580 - 1600 |

| C-N (Aromatic) | Stretch | 1280 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

The molecular formula of this compound is C₉H₈ClNO. Its exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS). The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (M+).

Under electron ionization (EI), the molecule is expected to undergo fragmentation. A plausible pathway involves the cleavage of the molecule to produce stable fragments. The molecular ion peak [C₉H₈ClNO]⁺• would be observed, and its fragmentation could lead to several key ions. A primary fragmentation would likely be the loss of the propenal side chain to form the stable 4-chloroaniline radical cation.

Table 3: Predicted Mass Spectrometry Fragments and m/z Values

| Proposed Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺• | [C₉H₈ClNO]⁺• | 181/183 |

| [M - H]⁺ | [C₉H₇ClNO]⁺ | 180/182 |

| [M - CHO]⁺ | [C₈H₇ClN]⁺ | 152/154 |

| [4-Chloroaniline]⁺• | [C₆H₆ClN]⁺• | 127/129 |

High-Resolution Mass Spectrometry for Elemental Composition

For a molecule with the chemical formula C₉H₈ClNO, HRMS would be capable of measuring its mass to within a very small tolerance (typically less than 5 parts per million). This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. The theoretical monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 1: Theoretical Monoisotopic Mass Calculation for C₉H₈ClNO

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |

| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 181.029442 |

An experimental HRMS analysis would be expected to yield a mass value extremely close to this calculated theoretical mass, thereby confirming the elemental formula of C₉H₈ClNO. This is a critical step in the structural elucidation of newly synthesized compounds.

X-ray Crystallography

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

A single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its covalent structure and configuration. The key structural parameters that would be determined include:

Confirmation of Constitution: The analysis would confirm the connectivity of the atoms, showing the 4-chlorophenyl group linked via a nitrogen atom to the propenal backbone.

Stereochemistry: The geometry around the C=C double bond of the propenal moiety would be established, likely confirming an E (trans) configuration, which is generally more stable.

Molecular Geometry: Precise bond lengths and angles for the entire molecule would be elucidated. For instance, the C-Cl, C-N, C=C, and C=O bond lengths could be compared to standard values to understand the electronic effects within the molecule, such as conjugation.

Planarity: The analysis would reveal the dihedral angle between the plane of the 4-chlorophenyl ring and the propenal group, indicating the degree of twisting in the molecule.

Table 2: Expected Data from Single Crystal X-ray Diffraction of this compound

| Parameter | Information Provided |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C=C, N-C). |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsion Angles (°) | Dihedral angles defining the conformation of the molecule. |

Intermolecular Interactions and Crystal Packing in Crystalline Forms

The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the solid material. For this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: The presence of the N-H group (a hydrogen bond donor) and the C=O group (a hydrogen bond acceptor) suggests that intermolecular N-H···O hydrogen bonds could be a dominant feature in the crystal packing, potentially linking molecules into chains or sheets.

π-π Stacking: The aromatic 4-chlorophenyl ring could engage in π-π stacking interactions with neighboring rings, contributing to the stability of the crystal lattice.

Analysis of the crystal structure would allow for the detailed characterization of these interactions, including their geometries and distances, providing a comprehensive understanding of the supramolecular assembly of the compound in the solid state.

Computational and Theoretical Investigations of 3 4 Chloroanilino Prop 2 Enal

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict a molecule's electronic structure and properties with a high degree of accuracy.

Electronic Structure and Molecular Orbitals Analysis (e.g., HOMO-LUMO Gap, NBO)

An analysis of the electronic structure of 3-(4-Chloroanilino)prop-2-enal would involve determining the energies and shapes of its molecular orbitals. Key parameters derived from this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another important technique that would provide a detailed picture of the bonding and charge distribution within the this compound molecule. It helps in understanding the delocalization of electrons and the nature of intramolecular interactions.

Table 1: Hypothetical Quantum Chemical Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Frontier Molecular Orbital Theory Applications to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the outcomes of chemical reactions. By examining the symmetry and energy of these frontier orbitals, chemists can forecast how this compound would interact with other reagents. This theory is particularly useful in predicting the regioselectivity and stereoselectivity of cycloaddition reactions and other pericyclic processes.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to map out the energetic landscape of chemical reactions involving this compound. This involves locating the transition states that connect reactants to products and calculating the activation energies.

Computational Studies of Selectivity (Chemo-, Regio-, Stereo-)

For a molecule with multiple reactive sites like this compound, computational studies are essential for predicting the selectivity of a reaction. By comparing the activation energies of different possible reaction pathways, it is possible to determine which product is most likely to form. This is crucial for designing efficient and selective synthetic routes.

Energy Profiles of Key Synthetic and Transformation Reactions

A complete energy profile for a reaction provides a detailed, step-by-step energetic description of the transformation. For the synthesis or subsequent reactions of this compound, such a profile would reveal the energies of all intermediates and transition states, offering a deeper understanding of the reaction mechanism.

Spectroscopic Property Predictions

Computational methods can also predict various spectroscopic properties of this compound. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of the compound.

Predicted spectroscopic data would include:

¹H and ¹³C NMR chemical shifts: These predictions help in the assignment of peaks in experimental NMR spectra.

Infrared (IR) vibrational frequencies: Calculated IR spectra can be compared with experimental data to identify characteristic functional groups.

UV-Vis electronic transitions: The prediction of absorption wavelengths in the ultraviolet-visible spectrum provides information about the electronic structure and chromophores within the molecule.

Despite a comprehensive search for scientific literature, no specific computational or theoretical studies concerning "this compound" were found. The required data for Theoretical NMR Chemical Shift Calculations, Vibrational Frequency Computations (IR, Raman), and Non-Covalent Interaction Analysis for this particular compound are not available in the public domain through the conducted searches.

Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed information as per the specified outline. The foundational data necessary to write the sections on computational and theoretical investigations of this compound does not appear to be published.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.